molecular formula C6H10N4 B13106379 4-Hydrazinyl-2,5-dimethylpyrimidine

4-Hydrazinyl-2,5-dimethylpyrimidine

Cat. No.: B13106379
M. Wt: 138.17 g/mol
InChI Key: FHKIEQJGSSISPE-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2,5-dimethylpyrimidine is a chemical compound with the molecular formula C6H10N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2,5-dimethylpyrimidine typically involves the reaction of 2,5-dimethylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows: [ \text{2,5-dimethylpyrimidine} + \text{hydrazine hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hydrazine, which is a hazardous reagent.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-2,5-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or other reduced forms.

    Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

4-Hydrazinyl-2,5-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2,5-dimethylpyrimidine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

    2,5-Dimethylpyrimidine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    4-Hydrazinylpyrimidine: Similar structure but without the methyl groups, which can affect its reactivity and biological activity.

    2-Hydrazinyl-4,6-dimethylpyrimidine: Another derivative with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness: 4-Hydrazinyl-2,5-dimethylpyrimidine is unique due to the presence of both hydrazinyl and methyl groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(2,5-dimethylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C6H10N4/c1-4-3-8-5(2)9-6(4)10-7/h3H,7H2,1-2H3,(H,8,9,10)

InChI Key

FHKIEQJGSSISPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NN)C

Origin of Product

United States

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